Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)

(Z)-N'-hydroxypyrimidine-2-carboximidamide structure
90993-49-0 structure
Produktname:(Z)-N'-hydroxypyrimidine-2-carboximidamide
CAS-Nr.:90993-49-0
MF:C5H6N4O
MW:138.127339839935
MDL:MFCD09751609
CID:799080
PubChem ID:135568469

(Z)-N'-hydroxypyrimidine-2-carboximidamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-Hydroxypyrimidine-2-carboximidamide
    • Pyrimidine-2-carboxamidoxime
    • 2-Pyrimidinecarboximidamide,N-hydroxy-
    • N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE
    • N'-Hydroxypyrimidine-2-carboximidamide
    • 2-pyrimidineamidoxime
    • N-Hydroxy-2-pyrimidinecarboximidamide
    • N'-hydroxy-pyrimidine-2-carboxamidine
    • pyrimidine-2-carboxamide oxime
    • 2-Pyrimidinecarboxamidoxime (7CI)
    • N-Hydroxy-2-pyrimidinecarboximidamide (ACI)
    • N′-Hydroxypyrimidine-2-carboximidamide
    • n'-hydroxy-2-pyrimidinecarboximidamide
    • F2195-0001
    • LS-04712
    • Z441830520
    • SCHEMBL641368
    • 90993-49-0
    • AKOS001489689
    • AKOS022185591
    • 1396764-45-6
    • 2-pyrimidinecarboximidamide, N'-hydroxy-
    • EN300-45092
    • (Z)-N'-hydroxypyrimidine-2-carboximidamide
    • ALBB-014815
    • MDL: MFCD09751609
    • Inchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
    • InChI-Schlüssel: MTMYDZFBFHZRIJ-UHFFFAOYSA-N
    • Lächelt: N=C(C1N=CC=CN=1)NO

Berechnete Eigenschaften

  • Genaue Masse: 138.05400
  • Monoisotopenmasse: 138.054
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 228
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 79.8A^2
  • XLogP3: -0.9

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.5±0.1 g/cm3
  • Schmelzpunkt: 230-235℃
  • Siedepunkt: 410.9±28.0 °C at 760 mmHg
  • Flammpunkt: 202.3±24.0 °C
  • Brechungsindex: 1.68
  • PSA: 84.39000
  • LogP: 0.27140
  • Dampfdruck: 0.0±1.0 mmHg at 25°C

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1054418-5g
2-Pyrimidinecarboximidamide,N-hydroxy-
90993-49-0 97%
5g
$975 2023-09-04
eNovation Chemicals LLC
Y1054418-1g
2-Pyrimidinecarboximidamide,N-hydroxy-
90993-49-0 97%
1g
$85 2024-06-06
TRC
H909930-10mg
N'-Hydroxypyrimidine-2-carboximidamide
90993-49-0
10mg
$ 50.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141059-1g
N-Hydroxypyrimidine-2-carboximidamide
90993-49-0 97%
1g
¥ƅƻƠ 2023-07-25
Life Chemicals
F2195-0001-1g
(Z)-N'-hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
1g
$28.0 2023-11-21
Chemenu
CM275837-1g
N-Hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
1g
$74 2024-07-20
Life Chemicals
F2195-0001-10g
(Z)-N'-hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
10g
$195.0 2023-11-21
Chemenu
CM275837-25g
N-Hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
25g
$303 2021-08-18
A2B Chem LLC
AH82137-5g
N'-Hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
5g
$100.00 2024-05-20
Aaron
AR00GSCL-250mg
2-Pyrimidinecarboximidamide,N-hydroxy-
90993-49-0 95%
250mg
$14.00 2025-01-24

(Z)-N'-hydroxypyrimidine-2-carboximidamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ;  rt
1.2 Reagents: Hydroxyamine hydrochloride ;  20 h, rt
Referenz
A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle
Perea-Buceta, Jesus E.; Mota, Antonio J.; Costes, Jean-Pierre; Sillanpaeae, Reijo; Krzystek, J.; et al, Dalton Transactions, 2010, 39(42), 10286-10292

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, reflux
Referenz
Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism
Gole, Bappaditya; Chakrabarty, Rajesh; Mukherjee, Sandip; Song, You; Mukherjee, Partha Sarathi, Dalton Transactions, 2010, 39(41), 9766-9778

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, rt → reflux
Referenz
Structural variation from trinuclears to 1D chains: Syntheses, structures and properties
Yin, Xiu-Ju ; Zhu, Long-Guan, Applied Organometallic Chemistry, 2019, 33(4),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol ;  overnight, rt
Referenz
Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase
Fish, Paul V.; Allan, Gillian A.; Bailey, Simon; Blagg, Julian; Butt, Richard; et al, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt; 14 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Referenz
Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors
Ozcan, Sevil; Kazi, Aslamuzzaman; Marsilio, Frank; Fang, Bin; Guida, Wayne C.; et al, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Ethanol ,  Water
Referenz
Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β
Ryzhova, E. A.; Koryakova, A. G.; Bulanova, E. A.; Mikitas, O. V.; Karapetyan, R. N.; et al, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  30 min, rt
1.2 2 h, reflux
Referenz
Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings
Liu, Qi; Zhu, Rui; Gao, Shang; Ma, Shi-Han; Tang, Hai-Jun; et al, Pest Management Science, 2017, 73(5), 917-924

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ;  reflux
Referenz
Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors
Flipo, Marion; Desroses, Matthieu; Lecat-Guillet, Nathalie; Villemagne, Baptiste; Blondiaux, Nicolas; et al, Journal of Medicinal Chemistry, 2012, 55(1), 68-83

(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products

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